![molecular formula C9H10O2 B1611313 3-(3-Hydroxyphenyl)propanal CAS No. 26172-10-1](/img/structure/B1611313.png)
3-(3-Hydroxyphenyl)propanal
Overview
Description
3-(3-Hydroxyphenyl)propanal is an organic compound with the molecular formula C9H10O2. It is a member of the aldehyde family, characterized by the presence of a hydroxyl group attached to the benzene ring and an aldehyde group at the end of the propyl chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Hydroxyphenyl)propanal can be achieved through several methods. One common approach involves the reduction of this compound using sodium borohydride in methanol. Another method includes the oxidation of 3-(3-Hydroxyphenyl)propanol using oxidizing agents like pyridinium chlorochromate.
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of this compound in the presence of a palladium catalyst. This method is preferred due to its efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form 3-(3-Hydroxyphenyl)propanoic acid.
Reduction: Reduction of this compound can yield 3-(3-Hydroxyphenyl)propanol.
Substitution: The hydroxyl group on the benzene ring can participate in electrophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products:
Oxidation: 3-(3-Hydroxyphenyl)propanoic acid.
Reduction: 3-(3-Hydroxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-(3-Hydroxyphenyl)propanal has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Hydroxyphenyl)propanal involves its interaction with specific molecular targets. The hydroxyl group on the benzene ring can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the aldehyde group can undergo nucleophilic addition reactions, leading to the formation of various adducts that can modulate biological pathways.
Comparison with Similar Compounds
- 3-(4-Hydroxyphenyl)propanal
- 3-(2-Hydroxyphenyl)propanal
- 3-(3-Hydroxyphenyl)propanoic acid
Comparison: 3-(3-Hydroxyphenyl)propanal is unique due to the position of the hydroxyl group on the benzene ring, which influences its chemical reactivity and biological activity. Compared to 3-(4-Hydroxyphenyl)propanal, it exhibits different substitution patterns and reactivity. Similarly, 3-(2-Hydroxyphenyl)propanal has the hydroxyl group in a different position, leading to distinct chemical properties.
Biological Activity
3-(3-Hydroxyphenyl)propanal, also known as 3-(3-hydroxyphenyl)propionaldehyde, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : CHO
- Molecular Weight : 150.18 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its antioxidant, anti-inflammatory, and potential anticancer properties.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which can help mitigate oxidative stress in biological systems. This activity is crucial in preventing cellular damage and maintaining overall health.
Table 1: Antioxidant Activity Comparison
Anti-inflammatory Properties
In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines. This suggests a potential role in managing inflammatory conditions.
Case Study: Inhibition of Cytokine Production
- Objective : To evaluate the effect of this compound on TNF-alpha production in macrophages.
- Method : Macrophages were treated with varying concentrations of the compound.
- Results : A dose-dependent decrease in TNF-alpha levels was observed, with significant inhibition at concentrations above 50 µM.
Anticancer Potential
Emerging studies suggest that this compound may possess anticancer properties. It has been reported to induce apoptosis in cancer cell lines through the modulation of key signaling pathways.
Table 2: Anticancer Activity in Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action | Reference |
---|---|---|---|
MCF-7 (breast) | 30 | Induction of apoptosis | |
HeLa (cervical) | 25 | Inhibition of cell proliferation | |
A549 (lung) | 35 | Modulation of MAPK signaling pathway |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antioxidant Mechanism : The compound donates electrons to free radicals, neutralizing them and preventing oxidative damage to cells.
- Anti-inflammatory Mechanism : By inhibiting NF-kB activation, it reduces the transcription of pro-inflammatory genes.
- Anticancer Mechanism : It triggers apoptotic pathways by activating caspases and altering mitochondrial membrane potential.
Properties
IUPAC Name |
3-(3-hydroxyphenyl)propanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5-7,11H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQRNDIFPLIQBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566699 | |
Record name | 3-(3-Hydroxyphenyl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80566699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26172-10-1 | |
Record name | 3-(3-Hydroxyphenyl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80566699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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